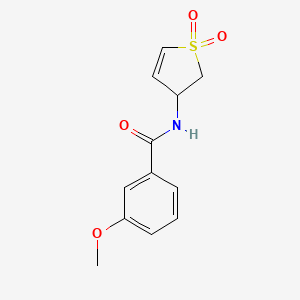

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide

説明

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide is a benzamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophen-3-yl group attached to the amide nitrogen of 3-methoxybenzamide. This sulfone-containing heterocyclic moiety confers unique electronic and steric properties, making the compound structurally distinct from simpler benzamide analogs. The 3-methoxy group on the benzamide ring enhances solubility and modulates interactions with biological targets, such as enzymes or receptors .

特性

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-17-11-4-2-3-9(7-11)12(14)13-10-5-6-18(15,16)8-10/h2-7,10H,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLWYRIHLHOMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CS(=O)(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide typically involves the reaction of chloroacetyl chloride with thiamine, followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. The reaction conditions include controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

化学反応の分析

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

作用機序

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives

The 3-methoxybenzamide scaffold is a common structural motif in drug discovery. Key analogs and their distinguishing features include:

Key Insights :

- This may improve selectivity for kinases like TLK2 .

- StA-NS2-2 (indazole-substituted) exhibits antiviral activity, suggesting the benzamide core is versatile across therapeutic areas, but the dihydrothiophen-sulfone group may confer distinct pharmacokinetic properties .

- c-MET inhibitors with pyrazole substituents (e.g., N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-methoxybenzamide) showed reduced potency, highlighting the importance of the sulfone heterocycle for target engagement .

Sulfone-Containing Analogs

Compounds with sulfone or dihydrothiophene-dioxide groups share structural similarities but differ in biological activity:

Key Insights :

- Fluorophenyl-furan substitution () introduces aromaticity and fluorophilicity, which may enhance binding to hydrophobic enzyme pockets or viral targets .

Dual-Acting Compounds with Benzamide Moieties

The benzamide scaffold is also utilized in multifunctional agents:

- CoPo-22 (N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide): Combines a cyanoquinoline core with 3-methoxybenzamide, acting as a dual corrector-potentiator for ΔF508-CFTR in cystic fibrosis therapy . Unlike the sulfone-containing target compound, CoPo-22’s quinoline group enables π-π stacking with aromatic residues in CFTR, demonstrating the scaffold’s adaptability .

生物活性

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | CHN OS |

| Molecular Weight | 281.33 g/mol |

| CAS Number | 863021-14-1 |

The presence of the dioxido-thiophene moiety in the structure is significant for its reactivity and biological interactions.

Synthesis

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide typically involves multi-step reactions that include the formation of the thiophene ring and subsequent functionalization to introduce the methoxybenzamide group. Common reagents used include:

- Oxidizing agents (e.g., hydrogen peroxide)

- Acylating agents for introducing the benzamide functionality

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the oxadiazole-thioether class. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines. In one study, compounds with similar structural features exhibited IC values ranging from 11.20 to 59.61 µg/ml against A549 lung cancer cells . This suggests that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide may possess comparable anticancer properties.

Antimicrobial Activity

Antimicrobial evaluations indicate that compounds containing thiophene moieties often exhibit significant activity against various bacterial strains. For example, compounds with similar structures have shown inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

The proposed mechanisms for the biological activity of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide may include:

- Inhibition of Key Enzymes : Similar compounds have been noted to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The dioxido group may facilitate oxidative stress within cells, contributing to cytotoxic effects against tumor cells.

Case Studies

- Study on Anticancer Activity : A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against A549 cell lines. The most effective derivative showed an IC value significantly lower than standard chemotherapeutics .

- Antimicrobial Efficacy : In a comparative study on antimicrobial activity, derivatives similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide were tested against common pathogens. Results indicated notable inhibition rates that suggest potential for development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。